Selectivity Profile of EMD527040: Differentiating αvβ6 Potency from αvβ3 and αvβ5 Off-Targets
EMD527040 demonstrates high selectivity for the αvβ6 integrin over the closely related αvβ3 and αvβ5 integrins in a competitive binding assay against fibronectin. This selectivity distinguishes it from other αv antagonists that exhibit broader integrin binding profiles. The compound inhibits recombinant αvβ6 binding to fibronectin with an IC50 of 6 nM, whereas inhibition of αvβ3 and αvβ5 integrins requires concentrations greater than 9.5 μM [1]. This represents a greater than 1,500-fold selectivity window for αvβ6 over αvβ3/αvβ5 [1].
| Evidence Dimension | Integrin binding inhibition potency (IC50) |
|---|---|
| Target Compound Data | αvβ6 IC50 = 6 nM |
| Comparator Or Baseline | αvβ3 IC50 > 9.5 μM; αvβ5 IC50 > 9.5 μM |
| Quantified Difference | >1,500-fold selectivity for αvβ6 over αvβ3 and αvβ5 |
| Conditions | Inhibition of recombinant human αvβ6, αvβ3, and αvβ5 integrin binding to fibronectin in a solid-phase binding assay |
Why This Matters
This selectivity window ensures that observed biological effects in cell-based or in vivo models can be attributed specifically to αvβ6 blockade rather than confounding activity at αvβ3 or αvβ5, which are expressed on multiple cell types and have distinct biological functions.
- [1] Goodman, S. L., et al. (2002). Nanomolar small molecule inhibitors for αvβ6, αvβ5, and αvβ3 integrins. Journal of Medicinal Chemistry, 45(5), 1045-1051. View Source
